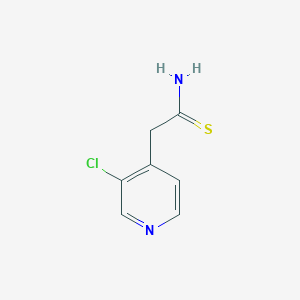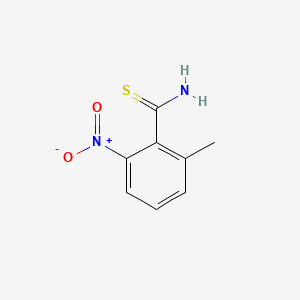
2-Methyl-6-nitrobenzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitrobenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the benzene ring, along with a thioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitrobenzothioamide typically involves the nitration of 2-methylbenzothioamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-nitrobenzothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the thioamide group is oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Methyl-6-aminobenzothioamide.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Oxidation: 2-Methyl-6-nitrobenzothiosulfoxide or 2-Methyl-6-nitrobenzothiosulfone.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitrobenzothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound and its derivatives are investigated for their use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity allows for the modification of its structure to produce compounds with desired properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-nitrobenzothioamide can be compared with other similar compounds such as:
2-Methyl-6-nitrobenzothiazole: Similar structure but with a thiazole ring instead of a thioamide group. It has different reactivity and biological activities.
2-Methyl-6-aminobenzothioamide: The reduced form of this compound with an amino group instead of a nitro group. It has different chemical properties and biological activities.
2-Methyl-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide group. It has different reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group and a thioamide group, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C8H8N2O2S |
|---|---|
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
2-methyl-6-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-2-4-6(10(11)12)7(5)8(9)13/h2-4H,1H3,(H2,9,13) |
InChI-Schlüssel |
MSWFBBRMHMLUCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


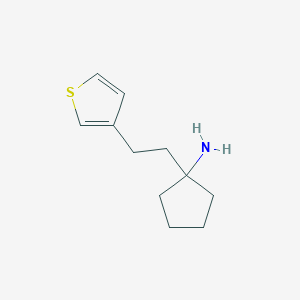


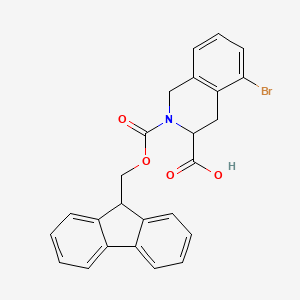
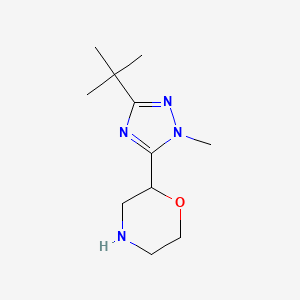

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
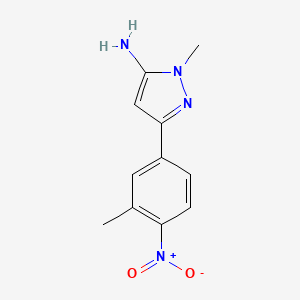
![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
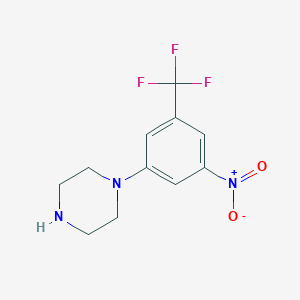

![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
